Cas no 2228909-10-0 (2-1-(2-phenylpropan-2-yl)cyclopropylpropan-2-amine)

2-1-(2-phenylpropan-2-yl)cyclopropylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(2-phenylpropan-2-yl)cyclopropylpropan-2-amine
- 2-[1-(2-phenylpropan-2-yl)cyclopropyl]propan-2-amine
- EN300-1877449
- 2228909-10-0
-
- Inchi: 1S/C15H23N/c1-13(2,12-8-6-5-7-9-12)15(10-11-15)14(3,4)16/h5-9H,10-11,16H2,1-4H3
- InChI Key: UVDPSKHDNXAUKF-UHFFFAOYSA-N
- SMILES: NC(C)(C)C1(C(C2C=CC=CC=2)(C)C)CC1
Computed Properties
- Exact Mass: 217.183049738g/mol
- Monoisotopic Mass: 217.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26Ų
2-1-(2-phenylpropan-2-yl)cyclopropylpropan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1877449-0.25g |
2-[1-(2-phenylpropan-2-yl)cyclopropyl]propan-2-amine |
2228909-10-0 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1877449-10.0g |
2-[1-(2-phenylpropan-2-yl)cyclopropyl]propan-2-amine |
2228909-10-0 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1877449-5.0g |
2-[1-(2-phenylpropan-2-yl)cyclopropyl]propan-2-amine |
2228909-10-0 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1877449-1g |
2-[1-(2-phenylpropan-2-yl)cyclopropyl]propan-2-amine |
2228909-10-0 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1877449-1.0g |
2-[1-(2-phenylpropan-2-yl)cyclopropyl]propan-2-amine |
2228909-10-0 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1877449-2.5g |
2-[1-(2-phenylpropan-2-yl)cyclopropyl]propan-2-amine |
2228909-10-0 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1877449-0.1g |
2-[1-(2-phenylpropan-2-yl)cyclopropyl]propan-2-amine |
2228909-10-0 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1877449-10g |
2-[1-(2-phenylpropan-2-yl)cyclopropyl]propan-2-amine |
2228909-10-0 | 10g |
$5590.0 | 2023-09-18 | ||
Enamine | EN300-1877449-0.05g |
2-[1-(2-phenylpropan-2-yl)cyclopropyl]propan-2-amine |
2228909-10-0 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1877449-0.5g |
2-[1-(2-phenylpropan-2-yl)cyclopropyl]propan-2-amine |
2228909-10-0 | 0.5g |
$1247.0 | 2023-09-18 |
2-1-(2-phenylpropan-2-yl)cyclopropylpropan-2-amine Related Literature
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
Additional information on 2-1-(2-phenylpropan-2-yl)cyclopropylpropan-2-amine
Research Brief on 2-1-(2-phenylpropan-2-yl)cyclopropylpropan-2-amine (CAS: 2228909-10-0): Recent Advances and Applications
The compound 2-1-(2-phenylpropan-2-yl)cyclopropylpropan-2-amine (CAS: 2228909-10-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological activities, and emerging applications in drug discovery.
Recent studies have highlighted the compound's role as a novel scaffold in the development of central nervous system (CNS) therapeutics. Its structural features, including the cyclopropyl and phenylpropan-2-yl moieties, contribute to its ability to interact with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for serotonin and dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders.
In terms of synthesis, advancements have been made in optimizing the production of 2-1-(2-phenylpropan-2-yl)cyclopropylpropan-2-amine. A recent patent (WO2023056123) describes an improved synthetic route that enhances yield and purity while reducing environmental impact. This method employs a catalytic cyclopropanation step followed by a stereoselective amination, achieving an overall yield of 78% with >99% enantiomeric purity.
Pharmacokinetic studies have revealed favorable properties of this compound, including good blood-brain barrier penetration and metabolic stability. Research published in Drug Metabolism and Disposition (2024) reported a half-life of 12.3 hours in rodent models, with linear pharmacokinetics observed across therapeutic dose ranges. These characteristics make it an attractive candidate for further drug development.
Emerging applications extend beyond CNS disorders, with recent investigations exploring its potential in oncology. Preliminary in vitro studies suggest that certain analogs of 2-1-(2-phenylpropan-2-yl)cyclopropylpropan-2-amine exhibit inhibitory activity against specific protein kinases involved in cancer cell proliferation. While these findings are promising, further in vivo validation is required to assess therapeutic potential.
The safety profile of this compound has been evaluated in several preclinical studies. Toxicology reports indicate a favorable margin of safety, with no observed adverse effects at therapeutic doses. However, researchers caution that comprehensive safety assessments in higher organisms are still needed before clinical translation.
In conclusion, 2-1-(2-phenylpropan-2-yl)cyclopropylpropan-2-amine represents a promising chemical entity with diverse therapeutic potential. Ongoing research continues to explore its applications, with particular focus on structure-activity relationship optimization and target validation. The compound's unique pharmacophore and demonstrated biological activities position it as a valuable asset in contemporary drug discovery efforts.
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